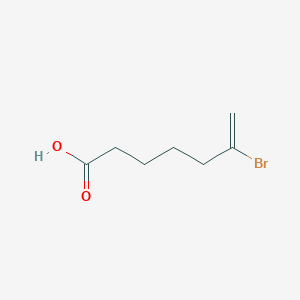
2-氯-6-羟基异烟酸
描述
2-Chloro-6-hydroxyisonicotinic acid, also known as 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a compound that falls under the category of Pyridines . It has a molecular weight of 173.55 and a molecular formula of C6H4ClNO3 .
Synthesis Analysis
The synthesis of 2-Chloro-6-hydroxyisonicotinic acid or its derivatives often involves complex chemical reactions. For instance, a patent describes a preparation process for 2-Chloronicotinic acid, which could potentially be modified to synthesize 2-Chloro-6-hydroxyisonicotinic acid . Another study discusses the synthesis of pyridine derivatives from 2-chloro-6-hydrazino-isonicotinic acid hydrazide .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxyisonicotinic acid consists of a pyridine ring with a chlorine atom at the 2nd position and a hydroxy group at the 6th position . The compound also contains a carboxylic acid group .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chloro-6-hydroxyisonicotinic acid is 334.6±42.0 °C, and its predicted density is 1.62±0.1 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its predicted pKa value is 2.34±0.20 .科学研究应用
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2-Chloro-6-hydroxyisonicotinic acid can be used in double decarboxylative coupling reactions. This is a method for forging carbon-carbon bonds .
Methods of Application
The double decarboxylative coupling reaction involves two molecules of carboxylic acids. This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
Results or Outcomes
This method is considered an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
Plant Disease Control Agent
Specific Scientific Field
This application is related to the field of Agriculture and Plant Pathology .
Summary of the Application
2-Chloro-6-hydroxyisonicotinic acid derivatives can be used as plant disease control agents .
Methods of Application
The specific methods of application are not detailed in the source, but typically such agents would be applied to the plants in a manner that allows them to combat the specific disease .
Results or Outcomes
The use of 2-Chloro-6-hydroxyisonicotinic acid derivatives as plant disease control agents can lead to healthier plants and improved crop yields .
Crystallisation and Solubility Studies
Specific Scientific Field
This application is related to the field of Physical Chemistry .
Summary of the Application
2-Chloro-6-hydroxyisonicotinic acid, along with other hydroxynicotinic acid (HNA) family members, can be used in crystallisation and solubility studies .
Methods of Application
These studies are carried out in two protic solvents (water and ethanol), with distinct hydrogen bonding abilities and polarities . The solubility trends are determined over a temperature range of 288 to 333 K by the gravimetric method .
Results or Outcomes
The studies provide insights into how systematic changes in the molecular structure of the solute and variations in the solvent affect solubility .
Transition Metal-Free Decarboxylative Olefination
Specific Scientific Field
This application falls under the field of Synthetic Chemistry .
Summary of the Application
2-Chloro-6-hydroxyisonicotinic acid can be used in a transition metal-free approach for the chemoselective olefination of carboxylic acid salts .
Methods of Application
This modular approach provides direct access to valuable electron-deficient styrenes . Detailed mechanistic studies suggest anionic decarboxylation is followed by halogen ion transfer .
Results or Outcomes
This method provides a cost-effective and efficient synthesis of alkenes, which have extensive applications in both synthetic and polymer industries .
Preparation of Ester Derivatives
Specific Scientific Field
This application is related to the field of Organic Chemistry .
Summary of the Application
2-Chloro-6-hydroxyisonicotinic acid can be used in the preparation of ester derivatives. These derivatives can act as potential inducers of plants’ natural immune system .
Methods of Application
The preparation involves the synthesis of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .
Results or Outcomes
The ester derivatives show promising results in inducing plant resistance against diseases. The tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
Plant Application
Specific Scientific Field
This application is related to the field of Agriculture .
Summary of the Application
2-Chloro-6-hydroxyisonicotinic acid derivatives can be used as plant disease control agents .
Methods of Application
The application methods of this drug include plant application (stem and foliage application), plant application to growing soil (soil application), paddy water application (water surface application) .
Results or Outcomes
The use of 2-Chloro-6-hydroxyisonicotinic acid derivatives as plant disease control agents can lead to healthier plants and improved crop yields .
安全和危害
2-Chloro-6-hydroxyisonicotinic acid may pose certain hazards. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . It’s also important to note that the compound is for research use only and not for medicinal or household use .
属性
IUPAC Name |
2-chloro-6-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBKBWHQEQTDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284981 | |
| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxyisonicotinic acid | |
CAS RN |
6313-51-5 | |
| Record name | 6313-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















